![molecular formula C19H29NO6 B4921367 4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4921367.png)
4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate (also known as MPEP) is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, fragile X syndrome, and addiction.
Mechanism of Action
MPEP acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates the release of glutamate in the brain. By blocking the activity of mGluR5, MPEP reduces the release of glutamate and decreases excitatory neurotransmission, which can lead to neuroprotective effects in certain neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a number of biochemical and physiological effects, including reducing glutamate-mediated excitotoxicity, improving motor function, and enhancing cognitive function in animal models of neurological disorders. In addition, MPEP has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPEP in laboratory experiments is its selectivity for mGluR5, which allows for more precise investigation of the role of this receptor in neurological disorders. However, MPEP has some limitations, including its relatively low potency and its potential for off-target effects at high concentrations.
Future Directions
There are many potential future directions for research on MPEP and its therapeutic applications. One area of interest is investigating the use of MPEP in combination with other drugs to enhance its neuroprotective effects. In addition, further research is needed to better understand the precise mechanisms of action of MPEP and its potential for use in treating other neurological disorders. Finally, there is a need for more clinical trials to determine the safety and efficacy of MPEP in human patients.
Synthesis Methods
MPEP can be synthesized using a multi-step process, starting with 2-methylphenol and ethylene oxide to produce 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 1-(4-methylpiperidin-1-yl)propan-2-ol to yield MPEP. The final product is obtained as the oxalate salt.
Scientific Research Applications
MPEP has been used extensively in scientific research to investigate the role of mGluR5 in various neurological disorders. For example, studies have shown that MPEP can improve motor function in animal models of Parkinson's disease by reducing glutamate-mediated excitotoxicity. In addition, MPEP has been shown to improve cognitive function in animal models of fragile X syndrome, a genetic disorder associated with intellectual disability and autism spectrum disorder.
properties
IUPAC Name |
4-methyl-1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-15-7-9-18(10-8-15)11-12-19-13-14-20-17-6-4-3-5-16(17)2;3-1(4)2(5)6/h3-6,15H,7-14H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYKSERHTXHKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=CC=CC=C2C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.